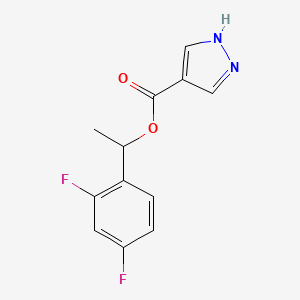

1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H10F2N2O2 |

|---|---|

Molecular Weight |

252.22 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C12H10F2N2O2/c1-7(10-3-2-9(13)4-11(10)14)18-12(17)8-5-15-16-6-8/h2-7H,1H3,(H,15,16) |

InChI Key |

GNBGTEWALSMUSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)F)OC(=O)C2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation and Cyclization

- Starting Materials: 2,4-difluorobenzaldehyde and ethyl acetoacetate or substituted acetophenones.

- Reaction Conditions: The aldehyde and β-ketoester are reacted in the presence of a base or under reflux in ethanol or other suitable solvents.

- Cyclization: Hydrazine hydrate is added to the reaction mixture, promoting cyclization to the pyrazole ring.

- Solvent: Ethanol is commonly used, with reflux conditions maintained for several hours (e.g., 2–5 hours).

- Outcome: Formation of the pyrazole ring with the difluorophenyl substituent at the N-1 position and the carboxylate ester at the 4-position.

This method is supported by the synthesis of similar pyrazole derivatives where substituted acetophenones undergo condensation with hydrazine to yield pyrazole carboxylates with good yields and purity.

Alternative Routes and Optimization

- Use of DMF-DMA (Dimethylformamide dimethyl acetal): In some optimized syntheses, acetophenone derivatives are first reacted with DMF-DMA at elevated temperatures (~100°C) to form enaminones, which then react with hydrazine hydrate to form pyrazoles. This two-step process improves yield and industrial scalability.

- Base Catalysis: Triethylamine or sodium hydroxide can be used to facilitate condensation and cyclization steps, especially when working with fluorinated substrates.

- Solvent Choice: Toluene and ethanol are common solvents; toluene is preferred in some patent processes for better control of reaction conditions and product isolation.

Esterification and Purification

- The carboxylate ester group is typically introduced via the use of ethyl acetoacetate or ethyl 1H-pyrazole-4-carboxylate intermediates.

- Post-reaction, the crude product is purified by extraction, washing, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

- Further purification may involve recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Knoevenagel condensation | 2,4-Difluorobenzaldehyde + ethyl acetoacetate + base (e.g., triethylamine) | Reflux in ethanol or toluene | 2–5 hours | 70–85 | Formation of α,β-unsaturated intermediate |

| Cyclization with hydrazine hydrate | Hydrazine hydrate in ethanol | 80–100°C | 2–4 hours | 75–90 | Pyrazole ring formation |

| Purification | Extraction, drying, concentration | Ambient | Variable | — | Recrystallization or chromatography |

These conditions are derived from reported syntheses of pyrazole derivatives with similar substitution patterns and fluorinated aromatic rings.

Research Findings and Optimization Notes

- The presence of fluorine atoms at the 2,4-positions on the phenyl ring enhances the compound's chemical stability and biological activity, but also requires careful control of reaction conditions to avoid side reactions or defluorination.

- Optimization studies indicate that using DMF-DMA as a reagent in the initial step can improve the yield and purity of the pyrazole intermediate, making the process more suitable for scale-up.

- The use of hydrazine hydrate is critical for efficient cyclization; reaction time and temperature must be optimized to balance conversion and minimize by-products.

- Alternative bases such as sodium hydroxide have been employed in related pyrazole syntheses to facilitate hydrolysis and esterification steps, improving overall yield.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Knoevenagel Condensation | Reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate under reflux with base | Straightforward, good yields | Requires careful temperature control |

| DMF-DMA Mediated Synthesis | Formation of enaminone intermediate followed by hydrazine cyclization | Higher yield, industrially scalable | Additional reagent step |

| Hydrazine Cyclization | Use of hydrazine hydrate in ethanol to form pyrazole ring | Efficient ring closure | Toxic reagent, requires safety measures |

| Purification | Extraction, drying, concentration, recrystallization or chromatography | High purity product | Time-consuming |

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the pyrazole ring or ester moiety. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂O₂ | Acidic, 60–80°C | Pyrazole-4-carboxylic acid derivatives | Selective ring oxidation |

| Ozone (O₃) | Dichloromethane, −78°C | Cleavage of conjugated double bonds | Forms aldehydes/ketones |

Key findings :

-

Oxidation with KMnO₄ under mild conditions preserves the difluorophenyl group while modifying the pyrazole ring.

-

Ozonolysis is effective for breaking unsaturated bonds in side chains.

Reduction Reactions

Reduction targets the ester group or aromatic rings, yielding intermediates for further functionalization:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| LiAlH₄ | Dry ether, reflux | 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-methanol | Complete ester reduction |

| H₂/Pd-C | Ethanol, RT | Partially saturated pyrazole derivatives | Selective hydrogenation |

Key findings :

-

LiAlH₄ reduces the ester to a primary alcohol without affecting fluorine substituents.

-

Catalytic hydrogenation selectively saturates the pyrazole ring under ambient conditions.

Substitution Reactions

The difluorophenyl group participates in nucleophilic aromatic substitution (NAS), while the ester undergoes nucleophilic acyl substitution:

Aromatic Substitution

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NH₃ (aq) | 120°C, sealed tube | 2,4-Diaminophenyl derivatives | Fluorine displacement |

| NaSH | DMF, 80°C | Thiophenyl analogs | Moderate yields |

Ester Substitution

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaOH/H₂O | Reflux | Pyrazole-4-carboxylic acid | Quantitative hydrolysis |

| RNH₂ (amines) | DCM, RT | Amide derivatives | Coupling agents (e.g., EDC) optional |

Key findings :

-

Fluorine atoms at the 2- and 4-positions activate the phenyl ring for NAS with strong nucleophiles.

-

Ester hydrolysis proceeds efficiently under basic conditions, enabling carboxylate intermediate isolation.

Cycloaddition and Ring-Opening Reactions

Pyrazole derivatives participate in 1,3-dipolar cycloadditions with diazo compounds or alkynes:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Diazoethane | Toluene, 110°C | Pyrazoline-fused heterocycles | Forms six-membered rings |

| Phenylacetylene | Cu(I) catalyst | Triazole derivatives | Click chemistry approach |

Key findings :

-

Cycloadditions expand the pyrazole core into bicyclic systems with applications in medicinal chemistry .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming phenolic byproducts.

-

Photoreactivity : UV exposure induces defluorination, generating reactive radicals.

Scientific Research Applications

1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2,4-difluorophenyl group distinguishes this compound from analogs with mono-fluorinated or non-fluorinated aryl substituents:

Substituent Variations on the Pyrazole Core

Modifications at the pyrazole C3, C4, or C5 positions significantly alter bioactivity and physicochemical properties:

Key Insight: The absence of additional substituents on the pyrazole core in the target compound simplifies synthetic routes but may limit binding specificity compared to derivatives with functional groups like hydroxy or amino .

Biological Activity

The compound 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate , also known as Ethyl 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylate (CAS No. 138907-72-9), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Basic Information

- Molecular Formula : C₁₂H₁₁F₂N₃O₂

- Molecular Weight : 267.23 g/mol

- Melting Point : 127–128 °C

- Synonyms : 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester

Structure

The compound features a pyrazole ring substituted with a difluorophenyl group and an ethyl ester functional group, contributing to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives, including 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate , exhibit significant antitumor properties. Studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

In vitro studies demonstrated that these compounds could effectively induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways such as BRAF(V600E) and EGFR .

Anti-inflammatory and Antimicrobial Properties

Pyrazole derivatives have also been noted for their anti-inflammatory effects. For instance, certain derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Additionally, antimicrobial activity against various bacterial strains has been reported, making these compounds potential candidates for treating infections .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyrazole core influence biological activity significantly. The presence of electron-withdrawing groups like fluorine enhances the compound's potency against cancer cells. For example, the introduction of a difluorophenyl moiety has been linked to improved inhibitory activity against tumor cell lines .

Synthesis and Evaluation

A notable study synthesized a series of pyrazole derivatives, including 1-(2,4-Difluorophenyl)ethyl 1H-pyrazole-4-carboxylate , and evaluated their biological activities. The synthesis involved refluxing ethyl esters with hydrazine derivatives under specific conditions to yield high-purity products with significant yields (up to 95%) .

The synthesized compounds were subjected to various biological assays to assess their antitumor and anti-inflammatory activities. Results indicated that compounds with a difluorophenyl substitution exhibited enhanced cytotoxicity against several cancer cell lines compared to their unsubstituted counterparts.

Pharmacological Studies

In vivo studies have further corroborated the in vitro findings, demonstrating that these pyrazole derivatives can reduce tumor size in animal models. The mechanisms of action include apoptosis induction and cell cycle arrest at specific phases, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,4-difluorophenyl)ethyl 1H-pyrazole-4-carboxylate?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions or one-pot multicomponent approaches. For example:

- Cyclocondensation: React ethyl acetoacetate derivatives with hydrazines or phenylhydrazines in the presence of a catalyst (e.g., DMF-DMA) to form the pyrazole core. Subsequent functionalization with 2,4-difluorophenyl groups can be achieved via alkylation or nucleophilic substitution .

- One-Pot Synthesis: Combine 3-hydrazineylquinoxalin-2(1H)-one derivatives with ethyl 2-formyl-3-oxopropionate under reflux conditions. This method offers scalability and avoids intermediate isolation, improving yield (67–85%) .

Key Considerations:

- Monitor reaction progress using TLC or LC-MS.

- Optimize solvent polarity (e.g., ethanol or DMF) to enhance regioselectivity .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer: A combination of NMR, FTIR, and mass spectrometry is essential:

- ¹H/¹³C NMR: Identify proton environments (e.g., difluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) and confirm ester carbonyl signals (δ 165–170 ppm in ¹³C) .

- FTIR: Look for ester C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Data Contradiction Analysis:

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage: Store in airtight containers at 2–8°C, away from light and oxidizers .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Methodological Answer:

- Data Collection: Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) to obtain high-resolution (<1.0 Å) data.

- Refinement: Apply the SHELX suite (e.g., SHELXL) for structure solution and refinement. Validate using the CIF check tool in PLATON to detect disorders or twinning .

- Case Study: For similar pyrazole derivatives, torsional angles of the difluorophenyl group (e.g., 5–10°) and hydrogen-bonding networks (e.g., C=O···H-N) were critical for confirming stereochemistry .

Q. What computational strategies predict the compound’s reactivity and bioactivity?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) .

- Molecular Docking: Use AutoDock Vina to simulate interactions with biological targets (e.g., Keap1 protein). Focus on pyrazole-ester binding to cysteine residues in the Keap1 Kelch domain .

- ADMET Prediction: Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 suggests moderate blood-brain barrier permeability) .

Q. How do structural modifications impact biological activity in pyrazole-4-carboxylate derivatives?

Methodological Answer:

- SAR Studies:

- Fluorine Substitution: 2,4-Difluorophenyl groups enhance metabolic stability by reducing CYP450-mediated oxidation .

- Ester vs. Carboxylic Acid: Ethyl esters improve cell permeability compared to free acids but may require hydrolysis for activity .

- Experimental Design: Synthesize analogs (e.g., replacing fluorine with chloro or methyl groups) and test in vitro against target enzymes (IC50 assays). Use ANOVA to compare potency (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.